

neratinib off-target effects MAP4K5 inhibition

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Compound Focus: Neratinib

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Neratinib's Kinase Inhibition Profile

Table 1: Key Off-Target Kinases Inhibited by Neratinib

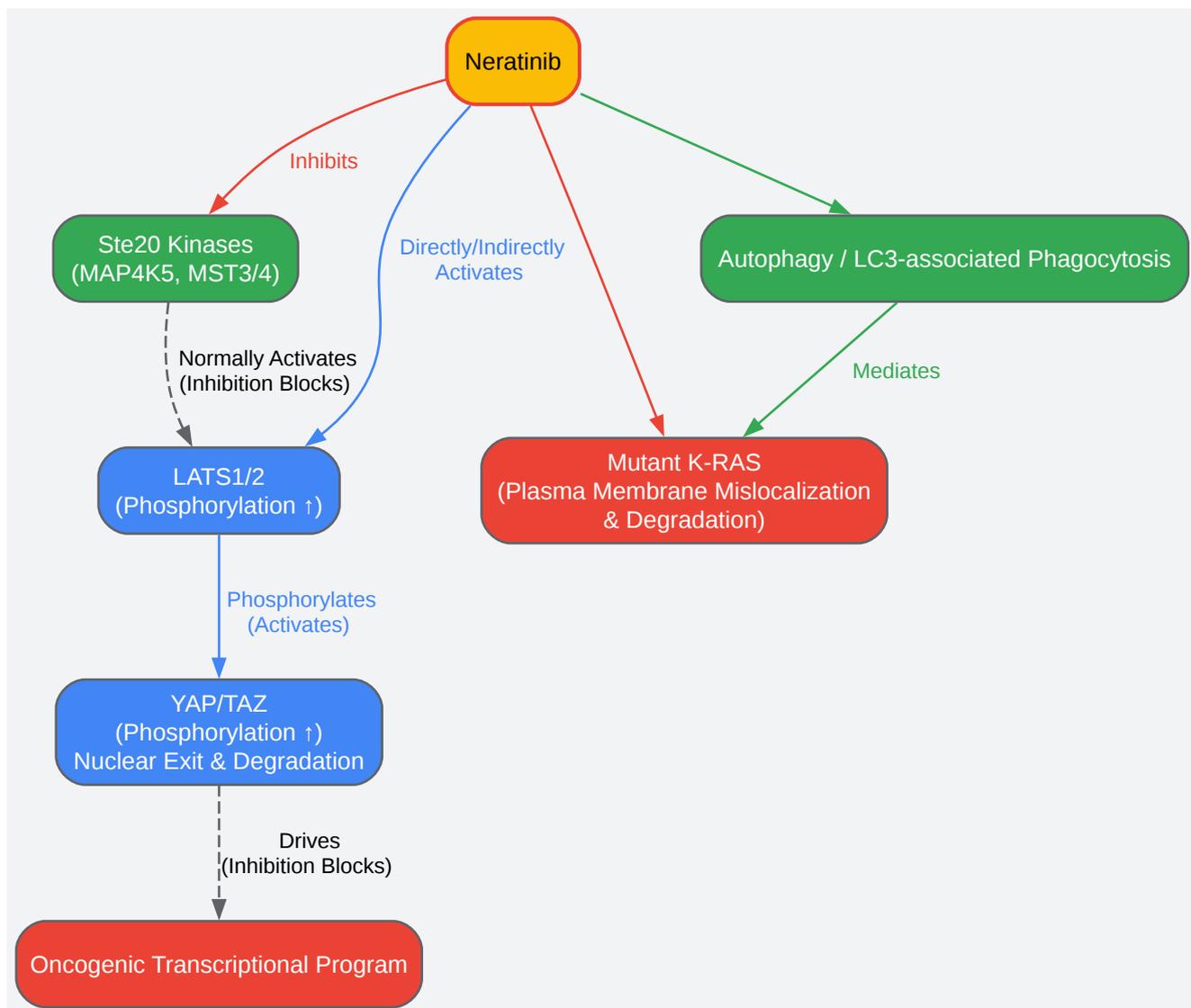
Kinase	IC ₅₀ / Inhibition	Biological Role	Experimental Context
MAP4K5	~33 nM (IC ₅₀) [1]	Serine/threonine kinase; regulates stress-activated MAPK pathways, apoptosis, and cytoskeleton [2].	Biochemical kinase activity assay [1].
MST1	~38 nM (IC ₅₀ , binding); ~91 nM (IC ₅₀ , activity) [1]	Core kinase in the Hippo pathway; key regulator of β -cell apoptosis in diabetes [1].	High-throughput binding & activity assays; human islets & diabetic mouse models [1].
MST3	Sub-100 nM (IC ₅₀) [3]	Ste20 family kinase; regulates cytoskeletal organization, plasma membrane ruffling [2].	Kinome-wide profiling studies [2] [3].
MST4	Sub-100 nM (IC ₅₀) [3]	Ste20 family kinase; regulates Golgi trafficking, cytoskeleton; part of Hippo pathway [3].	Kinome-wide profiling studies; degradation observed in pancreatic cancer cells [3].

Neratinib is an **irreversible inhibitor of ERBB1 (EGFR), ERBB2 (HER2), and ERBB4** [4] [5]. Kinome-wide profiling revealed it is a multi-kinase inhibitor that potently inhibits several serine/threonine kinases,

particularly the **Ste20-like kinase family**, which includes **MAP4K5, MST3, and MST4** [2] [3].

Mechanism of Action & Signaling Pathways

Neratinib's off-target effects induce complex disruptions in cancer cell signaling. The diagram below illustrates how its inhibition of MAP4K5 and other Ste20 kinases converges on critical pathways like Hippo/YAP and RAS.



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Neratinib's multi-target inhibition disrupts oncogenic signaling.

- **Hippo/YAP Pathway Regulation:** **Neratinib**'s inhibition of MAP4K5 and other Ste20 kinases increases phosphorylation of LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP and TAZ [2]. This phosphorylation causes YAP/TAZ to exit the nucleus and undergo degradation, suppressing their pro-growth and pro-survival transcriptional programs [2] [3].
- **Disruption of Mutant RAS Localization:** **Neratinib** rapidly reduces the expression of mutant K-RAS and N-RAS proteins. It causes plasma membrane-associated mutant K-RAS to mislocalize into intracellular vesicles, which is linked to its subsequent degradation [2] [6]. This process depends on proteins involved in autophagy and LC3-associated phagocytosis (e.g., Beclin1, ATG5, Rubicon) [2] [3].
- **Coordinated Downstream Effects:** The combined effects of YAP/TAZ inactivation and mutant RAS degradation lead to coordinated inhibition of several downstream signaling nodes. This includes reduced phosphorylation of PAK1, its substrate Merlin, AKT, mTOR, p70 S6K, and ERK1/2 [3].

Experimental Evidence & Protocols

Table 2: Key Experimental Findings for MAP4K5-Related Effects

Experimental Model	Key Findings Related to Off-Target Effects	Citation
Pancreatic Tumor Cells	Reduced K-RAS expression; Increased LATS1 & YAP phosphorylation; YAP nuclear export; Lethality enhanced by YAP knock-down.	[2]
Lymphoma T Cells (lacking ERBB1/2/4)	Reduced K-RAS expression & MST1/3/4/Ezrin phosphorylation (~30%), proving ERBB-independent action.	[2]
Sarcoma & PDX Models	[Neratinib + HDAC inhibitor] reduced ERBB1/2, c-KIT, c-MET, K-RAS, N-RAS; Altered Hippo pathway (\downarrow pMST1/3/4, \uparrow pLATS1/YAP).	[7]
Pancreatic Cancer Cells	Neratinib degraded MST4, reduced Ezrin phosphorylation, altered cell morphology; Effects Beclin1/Rubicon-dependent.	[3]

The evidence for **neratinib**'s off-target effects comes from rigorous experimental approaches.

- **Kinase Inhibition Assays:** The initial discovery that **neratinib** inhibits MAP4K5 and other Ste20 kinases came from **high-throughput biochemical kinase binding and activity assays**. One study screened a focused library of 641 kinase inhibitors against MST1, identifying **neratinib** as a potent hit (IC₅₀ ~38 nM in binding assay) [1]. Kinome-wide profiling of **neratinib** against 250-400 kinases confirmed potent activity against MAP4K5, MST3, MST4, and others [2] [3].
- **Functional Validation in Cell Models:** To confirm the biological relevance of kinome profiling data, researchers treated various cancer cells with **neratinib** and assessed downstream signaling and phenotypes.
 - **Cell Culture & Treatment:** Use established cancer cell lines (e.g., pancreatic PANC1, hematopoietic cells). Culture cells in appropriate medium and treat with clinically relevant concentrations of **neratinib** (e.g., 50-150 nM, reflecting safe C_{max} in patient plasma) [2] [3].
 - **Western Blotting & Immunofluorescence:** Analyze cell lysates by western blotting to detect changes in phosphorylation and protein levels of key pathway components (e.g., pLATS1, total LATS1, pYAP, total YAP, K-RAS). Use immunofluorescence to visualize YAP/TAZ localization (nuclear vs. cytoplasmic) [2].
 - **Cell Viability & Death Assays:** Assess functional outcomes using viability assays (e.g., CellTiter-Blue) and apoptosis assays (e.g., caspase-3 activation, TUNEL staining) to link pathway modulation to cell death [1] [2].

Research Implications & Combination Strategies

The off-target inhibition of MAP4K5 and related kinases provides a strong mechanistic rationale for **drug repurposing** of **neratinib** beyond HER2-positive breast cancer, particularly for cancers driven by mutant RAS or YAP/TAZ activation [2] [6].

Research shows that **neratinib**'s efficacy is significantly enhanced when combined with other agents:

- **HDAC Inhibitors (e.g., valproate, entinostat):** Interact synergistically to enhance degradation of ERBB receptors, RAS proteins, and to inactivate YAP/TAZ [6] [7]. A Phase I trial (NCT03919292) is exploring **neratinib** + valproate in solid tumors [3].
- **PKG Activators & Statins:** The combination of **neratinib** with sildenafil (PDE5 inhibitor, activates PKG) and atorvastatin (HMG CoA reductase inhibitor) further reduces K-RAS membrane localization and enhances tumor cell killing [2] [6].

- **mTOR or MEK Inhibitors:** Preclinical studies show that everolimus (mTOR inhibitor) or trametinib (MEK inhibitor) can enhance **neratinib**'s anti-tumor activity in HER2+ breast cancer and TNBC models [8].

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